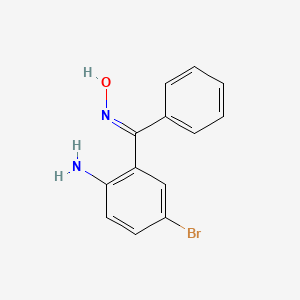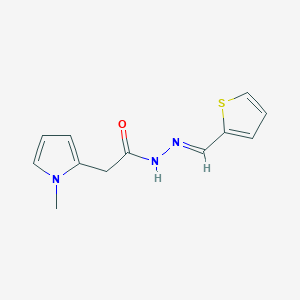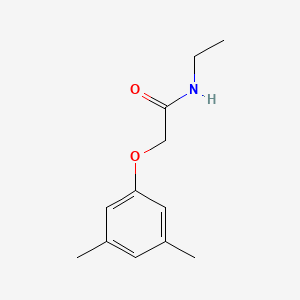![molecular formula C15H25ClN2O2 B3881315 N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in the immune response to cancer cells.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the permeability of tumor blood vessels, which allows for better delivery of chemotherapy drugs to the tumor. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride in lab experiments is its ability to induce tumor necrosis and inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has some limitations as well. It has been shown to have toxic effects on normal cells, which can limit its use in certain experiments. Additionally, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has not yet been approved for use in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride. One direction is to further investigate its mechanism of action and how it interacts with the immune system to induce tumor necrosis. Another direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers may explore the use of N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride is a synthetic small molecule that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, and has the potential to enhance the effects of chemotherapy and radiation therapy. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has several biochemical and physiological effects, including increasing the permeability of tumor blood vessels and inhibiting angiogenesis. While N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has some limitations, it is a useful tool for studying the mechanisms of cancer growth and development. There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride, including further investigation of its mechanism of action and potential use in combination with other cancer therapies.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer cells. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-12-8-13(2)10-14(9-12)19-11-15(18)16-6-5-7-17(3)4;/h8-10H,5-7,11H2,1-4H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCCXTLERGNBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCN(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)


![N-[1-(hydrazinocarbonyl)-2-(3-nitrophenyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881254.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)


![N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)

![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)

![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)